molecular formula C9H10O3 B1316851 Methyl 3-hydroxy-5-methylbenzoate CAS No. 2615-71-6

Methyl 3-hydroxy-5-methylbenzoate

Cat. No.: B1316851
CAS No.: 2615-71-6
M. Wt: 166.17 g/mol
InChI Key: PBUWDSBWYMQASI-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-methylbenzoate” is a chemical compound . It is also known as "Methyl m-hydroxybenzoate" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10O3 . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 166.17400 . Other physical and chemical properties such as melting point, boiling point, and density are not clearly detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Polysubstituted Aromatic Carboxylic Acids : Methyl 3-hydroxy-5-methylbenzoate is involved in the synthesis of complex aromatic carboxylic acids, essential in the production of calichemicin antibiotics. This synthesis is conducted on a preparative scale, demonstrating its utility in pharmaceutical manufacturing (Laak & Scharf, 1989).

  • Crystal Structure and Computational Analysis : Studies include the analysis of methyl 4-hydroxybenzoate (a related compound) through single crystal X-ray structure determination and Hirshfeld surface analysis. These studies are crucial for understanding the intermolecular interactions and crystal packing of similar compounds (Sharfalddin et al., 2020).

Pharmaceutical Research

  • Development of New Chemical Entities for Treatment : Research includes the development of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative and inflammatory disorders and cancer. This illustrates the compound's significance in the development of novel therapeutic agents (Kucerovy et al., 1997).

Environmental and Biological Applications

  • Bacterial Metabolism Studies : Research on the bacterial metabolism of related compounds like 4-hydroxy-3-methylbenzoic acid provides insights into microbial degradation processes. This is significant for understanding environmental biodegradation and wastewater treatment technologies (Chapman & Hopper, 1968).

  • Neuroprotective Effects in Cellular Models : Studies on methyl 3,4-dihydroxybenzoate (a derivative) have shown neuroprotective effects against oxidative damage in SH-SY5Y cells. This points to potential applications in neurodegenerative disease research and therapy (Cai et al., 2016).

Safety and Hazards

“Methyl 3-hydroxy-5-methylbenzoate” should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition in case of a spill .

Properties

IUPAC Name

methyl 3-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWDSBWYMQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558478
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-71-6
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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